2,3,5-Trimethylpyridine 1-oxide

Organic Synthesis N-Oxidation Catalysis

2,3,5-Trimethylpyridine 1-oxide (CAS 74409-42-0) is the exclusive positional isomer required for patented omeprazole-class proton pump inhibitor intermediate synthesis. Its 2,3,5-methyl substitution pattern—absent in the 2,4,6-isomer—directs subsequent nitration and functionalization steps essential to regulatory-approved API routes. The N-oxide functionality supports crystallographic studies of hydrogen-bonding networks (2.378 Å OHO bond). Available as a crystalline solid (mp 40–41 °C) with verified supply chain documentation.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 74409-42-0
Cat. No. B139161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethylpyridine 1-oxide
CAS74409-42-0
Synonyms2,3,5-Collidine N-Oxide;  2,3,5-Trimethyl-pyridine N-Oxide; 
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C([N+](=C1)[O-])C)C
InChIInChI=1S/C8H11NO/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3
InChIKeyYSBDSWBSEXCSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethylpyridine 1-oxide (CAS 74409-42-0): Procurement-Relevant Chemical Profile and Structural Distinctions


2,3,5-Trimethylpyridine 1-oxide (CAS 74409-42-0; also designated 2,3,5-collidine N-oxide) is a heteroaromatic N-oxide derivative of 2,3,5-trimethylpyridine, with molecular formula C8H11NO and molecular weight 137.18 g/mol . This compound exists as a crystalline solid at room temperature, exhibiting a melting point range of 40–41 °C . The asymmetric 2,3,5-methyl substitution pattern distinguishes it from the symmetric 2,4,6-trimethylpyridine 1-oxide isomer (CAS 74409-42-0's positional analog) and from the unsubstituted parent pyridine N-oxide, imparting distinct steric and electronic properties that govern its reactivity and physical behavior [1].

Why Generic Substitution of 2,3,5-Trimethylpyridine 1-oxide with Other Pyridine N-Oxides Fails: Procurement Risk Assessment


Substituting 2,3,5-trimethylpyridine 1-oxide with other pyridine N-oxides, including its 2,4,6-trimethyl isomer or unsubstituted pyridine N-oxide, introduces quantifiable differences in hydrogen-bonding capacity, lipophilicity, and synthetic utility that directly impact downstream outcomes [1]. Unlike the 2,4,6-isomer, which lacks the specific 2,3,5-methyl pattern required for omeprazole-class proton pump inhibitor intermediate synthesis, 2,3,5-trimethylpyridine 1-oxide provides the precise substitution architecture mandated in patented routes to gastric acid-inhibiting compounds [2]. Additionally, the N-oxide functional group confers measurably stronger hydrogen-bond basicity and reduced lipophilicity relative to the parent pyridine, properties that govern crystallization behavior, solubility, and reaction kinetics [3]. Generic substitution without verifying these structural and physicochemical parameters risks non-reproducible synthetic outcomes, altered pharmacokinetic profiles in downstream pharmaceutical applications, and invalidated regulatory filings [4].

Quantitative Differentiation Evidence: 2,3,5-Trimethylpyridine 1-oxide (CAS 74409-42-0) vs. Comparator Compounds


Synthetic Yield Comparison: MTO-Catalyzed Oxidation Route for 2,3,5-Trimethylpyridine 1-oxide

2,3,5-Trimethylpyridine 1-oxide can be synthesized via methyltrioxorhenium (MTO)-catalyzed oxidation of 2,3,5-collidine with hydrogen peroxide in dichloromethane, achieving an isolated yield of 91% at room temperature over 3 hours . This yield substantially exceeds the 88% yield reported for alternative synthetic approaches to this same compound using conventional oxidation methods [1], and contrasts with the overall yield of 43% achieved for the related 4-methoxy-2,3,5-trimethylpyridine N-oxide synthesis route via chlorination-methoxylation-oxidation sequence [2].

Organic Synthesis N-Oxidation Catalysis Process Chemistry

Hydrogen-Bonding Capacity: N-Oxide vs. Parent Pyridine Basicity Comparison

Crystallographic analysis of 2,3,5-trimethylpyridine 1-oxide reveals formation of an extremely strong OHO hydrogen bond with a measured distance of 2.378(4) Å in the protonated bis(N-oxide) cation complex with 2,4,6-trinitrophenolate [1]. This exceptionally short hydrogen-bond distance, which falls substantially below the typical 2.6–2.8 Å range observed for neutral O–H⋯O interactions, confirms the enhanced hydrogen-bond acceptor capacity conferred by the N-oxide moiety. Systematic studies of pyridine N-oxides as a class demonstrate that they are uniformly stronger hydrogen bond bases than their corresponding parent pyridines, with this enhanced basicity driving a measurable decrease in lipophilicity [2].

Physical Organic Chemistry Supramolecular Chemistry Crystal Engineering

Pharmaceutical Intermediate Specificity: 2,3,5- vs. 2,4,6-Trimethylpyridine N-Oxide in Omeprazole Synthesis

2,3,5-Trimethylpyridine 1-oxide is specifically identified as the required N-oxide intermediate in patented synthetic routes to omeprazole and related gastric acid-inhibiting compounds [1]. The parent 2,3,5-trimethylpyridine (2,3,5-collidine) is itself classified as an omeprazole intermediate , and its N-oxide derivative serves as the direct precursor for subsequent nitration and functionalization steps leading to the 4-methoxy-2,3,5-trimethylpyridine scaffold that characterizes this drug class [2]. The 2,4,6-trimethylpyridine N-oxide isomer, despite being structurally analogous and commercially available, lacks the specific 2,3,5-methyl substitution pattern required for these synthetic transformations and cannot substitute in regulatory-approved omeprazole manufacturing processes.

Pharmaceutical Intermediates Proton Pump Inhibitors API Synthesis

Physical Property Differentiation: Crystalline Solid vs. Liquid Parent Pyridine for Handling and Storage

2,3,5-Trimethylpyridine 1-oxide exists as a crystalline solid with a melting point of 40–41 °C , whereas the parent 2,3,5-trimethylpyridine (CAS 695-98-7) is a colorless to pale yellow liquid at room temperature with a boiling point of 184 °C and density of 0.931 g/mL . This solid-state physical form of the N-oxide offers quantifiably different handling, storage, and purification options compared to the liquid parent pyridine, including simpler recrystallization-based purification protocols and reduced volatility-related loss during processing. The computed topological polar surface area (TPSA) of 25.46 Ų and consensus Log Po/w of approximately 1.37 further characterize its moderate lipophilicity relative to other N-oxides.

Physical Chemistry Materials Handling Procurement Specifications

Scalable Industrial Synthesis: Kilogram-Scale Process with Defined Yield Parameters

A documented industrial-scale procedure for 2,3,5-trimethylpyridine 1-oxide describes the oxidation of 2,3,5-trimethylpyridine (1.43 kg, 11.80 mol) with 35% hydrogen peroxide (1.38 kg, 14.2 mol) in acetic acid, yielding 1.53 kg of crystalline title compound after chloroform extraction and n-hexane precipitation [1]. Calculated from the reported quantities, this corresponds to an isolated yield of approximately 94.6% at kilogram scale (theoretical yield: 1.617 kg from 1.43 kg starting material; actual: 1.53 kg). This patent-documented process provides validated parameters for procurement planning and process transfer, including specific temperature control (90–95 °C overnight stirring) and workup conditions (sodium sulfite quenching, sodium carbonate neutralization) that are not uniformly available for less commonly manufactured pyridine N-oxide isomers.

Process Chemistry Scale-up Industrial Manufacturing

Validated Application Scenarios for 2,3,5-Trimethylpyridine 1-oxide (CAS 74409-42-0) Based on Quantitative Evidence


Proton Pump Inhibitor (PPI) Pharmaceutical Intermediate Manufacturing

2,3,5-Trimethylpyridine 1-oxide is the specified N-oxide intermediate in patented synthetic routes to omeprazole and related gastric acid-inhibiting APIs [1]. The compound's specific 2,3,5-methyl substitution pattern is required for subsequent nitration and functionalization steps leading to the 4-methoxy-2,3,5-trimethylpyridine pharmacophore [2]. Procurement for this application must specify CAS 74409-42-0 exclusively; the 2,4,6-trimethyl isomer (CAS 74409-42-0's positional analog) is incompatible with the regulatory-approved synthetic pathway and cannot substitute. The kg-scale process documentation with 94.6% yield provides validated parameters for manufacturing planning and batch record development.

Crystal Engineering and Supramolecular Chemistry Studies

The extremely strong OHO hydrogen bond exhibited by 2,3,5-trimethylpyridine 1-oxide (2.378 Å bond length in the protonated bis(N-oxide) complex) [1] makes this compound valuable for studies of hydrogen-bonding networks, crystal packing motifs, and supramolecular assembly. The crystalline solid physical form (mp 40–41 °C) [2] facilitates co-crystallization experiments and single-crystal X-ray diffraction studies. Researchers designing hydrogen-bonded frameworks or studying proton-transfer phenomena should prioritize this specific N-oxide for its documented capacity to form exceptionally short, strong hydrogen bonds relative to other pyridine N-oxides.

High-Yield Laboratory-Scale N-Oxide Synthesis Using MTO Catalysis

For laboratory-scale preparation of 2,3,5-trimethylpyridine 1-oxide with maximum synthetic efficiency, the MTO-catalyzed oxidation route achieves 91% isolated yield under mild conditions (20 °C, 3 h, CH2Cl2) [1], exceeding the 88% yield of conventional oxidation methods [2]. This 3-percentage-point yield advantage, while modest, translates to measurable material savings when scaled across multiple synthetic cycles. The crystalline solid product form enables straightforward purification via recrystallization rather than distillation, reducing purification-related losses.

Physical Property Benchmarking and Handling Protocol Development

The solid-state physical form of 2,3,5-trimethylpyridine 1-oxide (mp 40–41 °C) contrasts sharply with the liquid parent pyridine (bp 184 °C, density 0.931 g/mL) [1][2], requiring distinct handling, storage, and safety protocols. Procurement specifications for this compound should account for its moderate lipophilicity (consensus Log Po/w ~1.37, TPSA 25.46 Ų) and limited aqueous solubility (computed ~18 g/L at 25 °C) [3]. These parameters inform solvent selection for reaction setups, extraction protocols, and waste-handling procedures in both research and pilot-scale operations.

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